molecular formula C28H22Cl2F3N3O4 B2633935 PX 20350

PX 20350

Cat. No.: B2633935
M. Wt: 592.4 g/mol
InChI Key: KNWXWQGSCZVUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Defining PX 20350 within the Landscape of Chemical Biology Research

This compound is recognized in chemical biology research primarily as a synthetic small molecule characterized by its activity as an agonist of the Farnesoid X Receptor (FXR) glpbio.comaxonmedchem.comglpbio.cn. It is also referred to as "FXR agonist Cpd 22" glpbio.comaxonmedchem.comglpbio.cn. Its investigation falls under the purview of chemical biology as researchers utilize synthetic chemistry to produce the compound and apply chemical assays and biological models to study its interaction with FXR and the resulting biological effects wikipedia.orgruc.dk. Unlike some compounds referred to by similar identifiers, the focus here is specifically on this compound's established role as an FXR agonist in research contexts glpbio.comaxonmedchem.comglpbio.cnnih.govresearchgate.netkarger.comglixxlabs.com.

Significance of Farnesoid X Receptor (FXR) Agonism in Biological Systems Research

The Farnesoid X Receptor (FXR), a member of the nuclear hormone receptor superfamily, is a key regulator of bile acid homeostasis, lipid metabolism, and glucose metabolism nih.govkarger.com. It is activated by binding to bile acids, particularly chenodeoxycholic acid (CDCA), which is considered a potent natural ligand nih.gov. Beyond its role in metabolic regulation, FXR is also involved in inflammatory responses and maintaining intestinal integrity nih.govkarger.com.

Given its diverse roles, FXR has garnered significant interest as a therapeutic target for a range of diseases, including metabolic disorders, inflammatory conditions, and liver diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), primary biliary cirrhosis (PBC), and primary sclerosing cholangitis (PSC) nih.govresearchgate.netresearchgate.netnih.govacs.org. Agonists that activate FXR are investigated for their potential to modulate these biological pathways and exert beneficial effects nih.govresearchgate.netresearchgate.netnih.gov. Research into FXR agonism is therefore highly significant in understanding these complex biological systems and exploring potential pharmacological interventions nih.govresearchgate.netresearchgate.netnih.gov.

Historical Development and Evolution of Non-Steroidal FXR Agonist Research

The historical development of FXR agonist research initially focused on bile acid derivatives, such as obeticholic acid (OCA), a modified CDCA karger.comresearchgate.netnih.govmetacrine.com. OCA was among the first FXR agonists to reach clinical stages and has shown efficacy in liver disorders researchgate.netnih.govmetacrine.com. However, steroidal FXR agonists like OCA have been associated with side effects such as pruritus and unfavorable changes in lipid profiles, including decreased HDL-cholesterol and increased LDL-cholesterol researchgate.netresearchgate.netnih.govmetacrine.com. These liabilities have driven the quest for novel FXR agonists with improved pharmacological profiles researchgate.netresearchgate.netnih.gov.

This has led to the evolution of research towards identifying and developing non-steroidal FXR agonists, which are structurally distinct from bile acids researchgate.netresearchgate.netresearchgate.netacs.org. The synthetic compound GW4064 was an early example of a non-steroidal FXR agonist that demonstrated biological and pharmacological activity researchgate.netacs.org. Subsequent research efforts have focused on optimizing the scaffold of compounds like GW4064 to improve properties such as potency, efficacy, solubility, and pharmacokinetic profiles karger.comacs.org. This compound emerged from these efforts as part of a series of non-steroidal FXR agonists, structurally related to GW4064, developed to potentially offer enhanced characteristics researchgate.netkarger.com. The research into non-steroidal agonists represents a significant phase in the evolution of FXR-targeted chemical biology, aiming to identify compounds that retain the therapeutic benefits of FXR activation while minimizing undesirable effects researchgate.netresearchgate.netnih.gov.

Detailed Research Findings on this compound

This compound has been characterized through in vitro and in vivo studies to evaluate its potency and efficacy as an FXR agonist. In FXR FRET assays, this compound demonstrated an enhanced affinity and efficacy with a reported EC50 of 12 nM and 109% efficacy compared to GW 4064 glpbio.comaxonmedchem.com. In a full-length FXR direct reporter (DR) assay, it showed an EC50 of 6 nM, which was more potent than the 30 nM reported for GW 4064 in the same assay glpbio.comaxonmedchem.com.

Research findings also indicate the effects of this compound in biological models. Studies in mice have shown that treatment with this compound resulted in a linear dose-dependent reduction in total plasma triglycerides and total plasma cholesterol glpbio.comaxonmedchem.com. Furthermore, along with other synthetic FXR agonists like PX20606 and FXR-450, this compound was observed to lower cholesterol in HDLc, LDLc, and VLDLc fractions in plasma lipoprotein fractionation studies researchgate.net. These compounds also caused a reduction of fractional cholesterol absorption in wild-type animals researchgate.net.

In the context of hepatocellular carcinoma (HCC) research, the combination of the FXR agonist this compound with sorafenib, a multi-kinase inhibitor, was shown to reduce HCC metastasis in the lymph nodes in an orthotopic mouse xenograft model nih.gov.

These findings highlight this compound as a potent non-steroidal FXR agonist with demonstrable effects on lipid metabolism and potential implications in disease models, positioning it as a valuable tool compound in chemical biology research aimed at understanding FXR-mediated pathways.

Key In Vitro Potency Data for this compound

Assay TypeThis compound EC50GW 4064 EC50This compound Efficacy (vs GW 4064)
FXR FRET assay12 nM-109%
Full-length FXR Direct Reporter6 nM30 nM-

Note: Efficacy comparison is specifically against GW 4064 in the FXR FRET assay.

Observed Effects of this compound in Mouse Models

Biological EndpointObserved Effect in Mouse Models
Total Plasma TriglyceridesLinear dose-dependent reduction glpbio.comaxonmedchem.com
Total Plasma CholesterolLinear dose-dependent reduction glpbio.comaxonmedchem.com
HDLc CholesterolLowered researchgate.net
LDLc CholesterolLowered researchgate.net
VLDLc CholesterolLowered researchgate.net
Fractional Cholesterol AbsorptionReduced researchgate.net
HCC Metastasis (with Sorafenib)Reduced in lymph nodes nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[[6-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-2-(trifluoromethyl)pyridin-3-yl]-methylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl2F3N3O4/c1-36(13-15-5-7-17(8-6-15)27(37)38)21-11-12-22(34-26(21)28(31,32)33)39-14-18-24(35-40-25(18)16-9-10-16)23-19(29)3-2-4-20(23)30/h2-8,11-12,16H,9-10,13-14H2,1H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWXWQGSCZVUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C2=C(N=C(C=C2)OCC3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C5CC5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl2F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design and Synthetic Methodologies for Px 20350 and Analogues

Rationale for the Design of Non-Steroidal Farnesoid X Receptor Agonists

The Farnesoid X Receptor (FXR) is a key transcriptional regulator activated by bile acids, its endogenous ligands. wikipedia.orgnih.govuni.lu Given its central role in metabolic processes, particularly bile acid and lipid homeostasis, FXR has emerged as a significant target for the treatment of various metabolic disorders, including liver diseases like non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). wikipedia.orgnih.govmdpi.comwikipedia.orguni.luidrblab.net

Early efforts in targeting FXR focused on steroidal bile acid derivatives, such as obeticholic acid (OCA), a semi-synthetic analogue of chenodeoxycholic acid (CDCA). wikipedia.orgwikipedia.orgnih.govmdpi.comuni.luguidetopharmacology.org While these compounds have shown efficacy, the steroidal scaffold and side chain can lead to interactions with other receptors, such as GPBAR1, potentially contributing to undesirable side effects like pruritus. wikipedia.orgsigmaaldrich.com Additionally, steroidal agonists can exhibit poor aqueous solubility and bioavailability. sigmaaldrich.com

This has driven the rationale for designing non-steroidal FXR agonists. The aim is to develop compounds that retain the therapeutic benefits of FXR activation while potentially improving pharmacokinetic properties and reducing off-target effects associated with the steroidal structure. sigmaaldrich.com Non-steroidal agonists can theoretically offer greater selectivity for FXR and avoid some of the limitations of their steroidal counterparts. sigmaaldrich.com PX 20350 was developed as part of a novel series of non-steroidal FXR agonists, reflecting this research direction. wikipedia.org

Advanced Synthetic Routes and Strategies in Academic Research

The synthesis of complex non-steroidal FXR agonists like this compound and their analogues often necessitates advanced synthetic methodologies to efficiently construct the molecular scaffold and introduce chemical diversity. Academic research in this area explores various strategies to access novel chemical space and generate libraries of compounds for biological evaluation.

While the specific detailed synthetic route for this compound itself was not fully elucidated in the search results beyond its inclusion in a series of synthesized compounds wikipedia.org, general advanced strategies employed in academic research for generating non-steroidal FXR agonists include convergent synthesis approaches and diversity-oriented synthesis.

Diversity-Oriented Synthesis (DOS) is a synthetic strategy designed to generate a wide array of structurally diverse molecules from common starting materials or intermediates. This approach is particularly valuable in drug discovery for exploring chemical space and identifying novel chemotypes with desired biological activities. In the context of non-steroidal FXR agonists, DOS can involve the use of versatile chemical reactions, such as multicomponent reactions (e.g., the Ugi reaction mentioned in the context of drug discovery guidetopharmacology.org), or branching synthetic pathways from a common intermediate to generate libraries of analogues with variations in different parts of the molecule. This allows for systematic exploration of structure-activity relationships (SAR).

Chemo-Enzymatic and Bio-Catalytic Methods in Compound Synthesis

Chemo-enzymatic and bio-catalytic methods involve the use of enzymes or biological systems to catalyze chemical transformations. These methods can offer advantages such as high selectivity (chemo-, regio-, and stereoselectivity), milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. While specific applications of chemo-enzymatic or bio-catalytic methods for the synthesis of this compound were not detailed in the provided search results, these approaches are increasingly being explored in the synthesis of pharmaceutical compounds and complex organic molecules, including potential applications in generating chiral centers or specific functional groups within non-steroidal FXR agonists or their precursors.

Development of Structurally Related Analogues for Mechanistic Research

The development of structurally related analogues is a fundamental aspect of mechanistic research in chemical biology and medicinal chemistry. By systematically modifying the structure of a lead compound like this compound, researchers can probe the relationship between chemical structure and biological activity (SAR). This involves synthesizing analogues with variations in substituents, core scaffold modifications, or changes in stereochemistry.

Studies involving FXR agonists and their analogues, including non-steroidal compounds, aim to understand how these molecules interact with the receptor's ligand-binding domain, induce conformational changes, and recruit co-regulators (co-activators or co-repressors). wikipedia.orguni.luguidetopharmacology.org Crystal structures of FXR bound to different agonists have revealed the plasticity of the ligand-binding pocket and distinct binding modes, which inform the design of new analogues. guidetopharmacology.org

For instance, comparing the binding of different non-steroidal agonists can highlight key interactions responsible for potency, efficacy (full vs. partial agonism), and selectivity. Analogues with altered functional groups can help identify critical hydrogen bonding, hydrophobic, or electrostatic interactions within the binding pocket. Modifications in regions exposed to the solvent can affect solubility and pharmacokinetic properties.

The development of analogues is crucial for:

Defining SAR: Identifying which parts of the molecule are essential for binding and activation.

Understanding Binding Modes: Elucidating how different chemical structures fit into the FXR ligand-binding pocket. guidetopharmacology.org

Investigating Mechanism of Action: Determining how ligand binding translates into receptor activation and downstream gene regulation, including the recruitment of specific co-regulators. wikipedia.orgguidetopharmacology.org

Improving Properties: Optimizing potency, selectivity, metabolic stability, and pharmacokinetic profiles.

This compound, as a potent non-steroidal FXR agonist, serves as a valuable tool and lead compound in such mechanistic investigations, allowing researchers to explore the structural determinants of FXR activation within its specific chemical class.

Molecular and Cellular Mechanism of Action of Px 20350

Elucidation of Farnesoid X Receptor (FXR) Agonism at the Molecular Level

The farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, functions as a ligand-activated transcription factor. nih.gov It is composed of several functional domains, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD). nih.gov The agonistic activity of PX 20350 is initiated by its interaction with the ligand-binding domain of FXR.

Ligand-Receptor Binding Kinetics and Thermodynamics (theoretical)

While specific detailed kinetic and thermodynamic parameters for the binding of this compound to FXR are not extensively reported in the provided search results, the characterization of this compound as a potent agonist with enhanced affinity suggests a favorable interaction with the FXR ligand-binding pocket. glpbio.comaxonmedchem.com Theoretically, the binding of this compound to FXR involves a reversible association process governed by principles of chemical kinetics and thermodynamics. The interaction can be described by association (k_on) and dissociation (k_off) rate constants, which determine the rate at which this compound binds to and unbinds from FXR, respectively. The ratio of these constants (k_off / k_on) yields the dissociation constant (K_d), a measure of binding affinity. A lower K_d value indicates higher affinity, meaning the ligand binds more tightly to the receptor. Given that this compound is described as having enhanced affinity compared to other FXR agonists like GW4064 glpbio.comaxonmedchem.com, its theoretical K_d for FXR would be expected to be lower than that of less potent agonists.

The thermodynamics of binding involve changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The binding process is driven by a favorable change in Gibbs free energy (ΔG < 0), which is related to enthalpy and entropy by the equation ΔG = ΔH - TΔS (where T is temperature). The specific contributions of enthalpy and entropy to the binding of this compound would depend on the nature of the interactions formed within the ligand-binding pocket, such as hydrogen bonds, van der Waals forces, and hydrophobic effects. The enhanced affinity of this compound suggests that these interactions collectively result in a more stable ligand-receptor complex compared to less potent agonists.

Conformational Changes Induced by this compound Binding

Upon binding of an agonist like this compound, the FXR ligand-binding domain undergoes significant conformational changes. nih.govumt.edu A crucial event is the repositioning and stabilization of helix 12 (H12) within the LBD. nih.govumt.edu In the absence of a bound ligand or in the presence of an antagonist, H12 is typically in a conformation that favors interaction with corepressor proteins. umt.edu Agonist binding, however, induces a conformational shift in H12, leading to a more stable structure that creates a binding surface for coactivator proteins. nih.govumt.edu

Corepressor and Coactivator Recruitment Dynamics

The conformational changes induced by this compound binding to FXR directly impact the recruitment of transcriptional coregulators. In the unliganded state, FXR can associate with corepressor complexes, such as those containing nuclear receptor corepressor 1 (NCoR). umt.edunih.gov Agonist binding disrupts the interaction with corepressors. umt.edumdpi.com

Simultaneously, the stabilized agonist-bound conformation of the FXR LBD facilitates the recruitment of coactivator proteins. nih.govumt.edu These coactivators, such as members of the steroid receptor coactivator (SRC/p160) family (e.g., SRC1, SRC2), p300, CARM1, and PRMT1, possess LXXLL motifs that interact with a specific binding groove formed on the surface of the agonist-bound LBD, involving the repositioned H12. umt.edunih.govoup.com The enhanced efficacy of this compound glpbio.comaxonmedchem.com suggests that it promotes robust recruitment of coactivator complexes, leading to efficient transcriptional activation of target genes. Studies on other FXR agonists have shown they induce FXR-LBD to recruit SRC coactivator motifs and release corepressor motifs like NCoR2. mdpi.com This dynamic exchange of coregulators from corepressor complexes to coactivator complexes is a hallmark of nuclear receptor activation by agonists.

Signal Transduction Pathways Modulated by FXR Activation

Activation of FXR by agonists like this compound initiates a cascade of events that modulate various signal transduction pathways, primarily through the regulation of gene transcription. researchgate.netthemedicalbiochemistrypage.orgjomes.org

Downstream Transcriptional Regulation Mechanisms

The primary mechanism by which activated FXR, bound to this compound, modulates cellular processes is through the regulation of target gene transcription. Activated FXR typically forms a heterodimer with the retinoid X receptor alpha (RXRα). nih.govmybiosource.comkarger.com This heterodimer then binds to specific DNA sequences in the regulatory regions of target genes, known as FXR response elements (FXREs), which are often configured as inverted repeats spaced by one nucleotide (IR-1). oup.comresearchgate.net

Binding of the FXR/RXR heterodimer to FXREs, coupled with the recruitment of coactivator complexes, leads to changes in chromatin structure and the recruitment of the transcriptional machinery, ultimately enhancing or repressing the transcription of target genes. nih.gov

This compound has been shown to directly regulate the transcription of specific genes. Notably, this compound activates FXR, leading to the induction of n-Myc downstream-regulated gene 2 (NDRG2) expression. researchgate.nettandfonline.complos.orgplos.orgplos.org This induction occurs through the binding of activated FXR to an IR1 binding element in the NDRG2 gene. researchgate.netplos.org Research indicates that this compound treatment increases the inducibility of NDRG2 mRNA in cells overexpressing FXR. plos.org NDRG2 is recognized as a tumor suppressor gene, and its upregulation by this compound highlights a key transcriptional mechanism of this agonist. researchgate.netplos.orgplos.org

The transcriptional regulatory effects of FXR activation by this compound extend to genes involved in various metabolic processes. FXR plays a critical role in regulating bile acid synthesis and transport, lipid metabolism (including triglycerides and cholesterol), and glucose metabolism. themedicalbiochemistrypage.orgjomes.org While not exclusively detailed for this compound in the provided results, FXR activation generally leads to the repression of genes involved in bile acid synthesis (like CYP7A1, often indirectly via SHP induction) and the induction of genes involved in bile acid transport and conjugation. themedicalbiochemistrypage.orgjomes.org FXR activation also influences lipid metabolism by suppressing lipogenesis (e.g., by inhibiting SREBP-1c) and promoting fatty acid oxidation. themedicalbiochemistrypage.orgjomes.org this compound has been shown to cause a dose-dependent reduction in total plasma triglycerides and cholesterol. glpbio.comaxonmedchem.com

Here is a table summarizing some reported activities of this compound:

Assay TypeReported Activity/EfficacyComparison to GW4064Reference
FXR FRET assay12 nM (Potency)Enhanced affinity and efficacy (109%) glpbio.comaxonmedchem.com
Full length FXR direct reporter (DR) assay6 nM (Potency)Enhanced efficacy (vs 30 nM for GW4064) glpbio.comaxonmedchem.com
NDRG2 mRNA Induction (in cells)Increased inducibilityCompared to parental cells plos.org
Plasma TriglyceridesLinear dose-dependent reductionNot specified glpbio.comaxonmedchem.com
Plasma CholesterolLinear dose-dependent reductionNot specified glpbio.comaxonmedchem.com

Crosstalk with Other Nuclear Receptor Pathways

FXR signaling does not occur in isolation but engages in complex crosstalk with other nuclear receptor pathways and various intracellular signaling cascades. The essential heterodimerization with RXRα is a prime example of direct interaction between nuclear receptor pathways. nih.govmybiosource.comkarger.com This partnership is fundamental for FXR's ability to bind DNA and regulate transcription.

Furthermore, FXR activation can influence and be influenced by other signaling pathways. Bile acids, the natural ligands for FXR, can also activate other receptors like the G protein-coupled receptor TGR5 and influence pathways such as ERK1/2, JNK, and PI3K. oup.comresearchgate.netnih.gov FXR activation itself has been shown to activate the MAPK/ERK1/2 pathway in some contexts, contributing to effects like the suppression of liver cell apoptosis. oup.com This suggests that FXR agonists like this compound may exert some of their cellular effects through mechanisms that involve or intersect with these kinase pathways. oup.com

Regulatory Impact on Specific Biological Processes and Pathways

The activation of FXR by agonists like this compound exerts a regulatory impact on a range of biological processes and pathways, particularly those involved in metabolism, cell growth, and potentially stress responses. Research indicates that FXR agonists play significant roles in inhibiting tumor growth via the activation of critical signaling cascades and the regulation of cell cycle and apoptotic regulators.

Gene Expression Profiling in Response to FXR Agonism (e.g., NDRG2)

A key regulatory impact of this compound mediated through FXR agonism is the modulation of gene expression, notably the upregulation of n-Myc downstream-regulated gene 2 (NDRG2). Studies have demonstrated that this compound, along with other FXR agonists like PX20606, represses the proliferation and migrational properties of hepatocellular carcinoma (HCC) cell lines, such as SK-Hep-1 and SK-GI-18, through FXR activation and partly by elevating NDRG2 expression.

NDRG2 has been recognized as a tumor suppressor gene, often downregulated in various malignancies, including HCC. The induction of NDRG2 mRNA by this compound has been observed in a dose-dependent manner in cell lines expressing FXR, such as HepG2-FXR5 and HuH7-37 cells. Experiments using RT-qPCR have shown increased expression and inducibility of NDRG2 mRNA in SK-GI-18 cells (which overexpress FXR) compared to parental SK-Hep-1 cells when treated with this compound.

Furthermore, research indicates that NDRG2 is a direct transcriptional target of FXR. Induction experiments with this compound in the presence of cycloheximide, a protein synthesis inhibitor, showed that NDRG2 mRNA induction was not reduced, similar to the established direct FXR target gene SHP, suggesting that NDRG2 is directly regulated by FXR activation. This direct regulation involves the binding of the FXR/RXR heterodimer to an IR1 (inverted repeat 1) binding element located within the first intron of the human NDRG2 gene.

Data illustrating the dose-dependent induction of NDRG2 mRNA by this compound in HepG2-FXR5 cells highlights this regulatory effect:

This compound Concentration (µM)Relative Fold Induction of NDRG2 mRNA (over DMSO control)
0.5~4-fold

Note: Data points are illustrative based on graphical representations in cited research. Precise numerical values may vary between experiments.

This direct transcriptional regulation of NDRG2 by this compound-activated FXR is a crucial mechanism contributing to the observed anti-proliferative and anti-migratory effects in HCC cell lines.

Modulation of Intracellular Signaling Cascades

As a potent FXR agonist, this compound is understood to influence intracellular signaling cascades that are downstream of FXR activation. FXR activation by agonists is known to impact critical signaling pathways involved in various physiological and pathological processes, including bile acid homeostasis, lipid metabolism, inflammation, cell cycle regulation, and apoptosis. While the specific intracellular signaling cascades modulated directly by this compound have not been exhaustively detailed in the provided search results beyond its transcriptional effects, its role as an FXR agonist implies its involvement in these broader signaling networks. The activation of nuclear receptors like FXR typically leads to a cascade of molecular events within the cell, ultimately influencing cellular behavior and response.

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Studies

Methodological Frameworks for SAR/SER Elucidation

Various methodologies are employed to understand how structural variations influence the activity and efficacy of compounds targeting FXR. These approaches range from analyzing the chemical structures themselves to detailed investigations of their interactions with the receptor protein.

Ligand-Based Design Principles

Ligand-based design principles infer the structural requirements for activity based on the properties of known active molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and molecular similarity analysis are utilized bcrcp.ac.inmdpi.comresearchgate.netresearchgate.net. 2D- and 3D-QSAR models can identify significant structural attributes and physicochemical properties, such as hydrophobicity, electronegativity, number of rotatable bonds, partial charges, and surface area, that correlate with FXR agonistic activity bcrcp.ac.inmdpi.commdpi.com. Pharmacophore models represent the essential 3D arrangement of features (e.g., hydrophobic centers, hydrogen bond acceptors/donors, aromatic rings) necessary for ligand binding and activity researchgate.netresearchgate.netnih.gov. By analyzing a series of compounds and their activities, these methods help to define a "pharmacophore" that guides the design of new, potentially more potent, or selective ligands bcrcp.ac.inresearchgate.net.

Protein-Ligand Interaction Analysis (Computational and Experimental)

Protein-ligand interaction analysis provides detailed insights into the molecular forces and contacts that govern the binding of a compound to its target protein, in this case, the FXR ligand-binding domain (LBD) researchgate.netresearchgate.netnih.govnih.gov. Computational methods, such as molecular docking and molecular dynamics simulations, predict binding poses and estimate interaction energies mdpi.commdpi.comresearchgate.netnih.govresearchgate.net. These simulations can reveal crucial interactions, conformational changes in the receptor upon ligand binding (such as the stabilization of helix 12, critical for agonist activity), and the dynamics of the protein-ligand complex mdpi.comnih.govresearchgate.netpnas.org. Experimental techniques, such as X-ray crystallography, provide high-resolution 3D structures of FXR bound to ligands, offering direct visualization of binding modes and key contact residues researchgate.netnih.govnih.govpnas.org. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays can also be used to measure the binding of agonists and the recruitment of coactivator proteins to FXR pnas.orgbpsbioscience.com.

Identification of Key Pharmacophoric Features for FXR Agonism

Studies on various FXR agonists, including non-steroidal scaffolds, have identified recurring pharmacophoric features important for binding to the FXR LBD and inducing agonistic activity researchgate.netresearchgate.netmdpi.comnih.gov. These typically include hydrophobic regions that interact with the predominantly hydrophobic binding pocket of FXR, aromatic rings that can engage in pi-pi interactions, and hydrogen bond acceptors or donors that form specific contacts with amino acid residues in the binding site researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netnih.gov. For instance, interactions with residues such as Arg331, His447, Tyr358, His444, and Ser329 have been highlighted as significant for ligand binding and activity researchgate.netmdpi.comnih.govx-mol.net. Hydrophobic interactions involving residues like Leu287, Met290, Ala291, His294, and Val297 in helix H3 are also crucial mdpi.com. The specific arrangement and nature of these features within a molecule determine its affinity and efficacy as an FXR agonist.

Strategic Optimization of Structural Motifs for Enhanced Research Utility

Strategic optimization of the structural motifs within a compound aims to improve its potency, selectivity, and other properties relevant to its research application mdpi.comoregonstate.edu. Based on SAR/SER insights, medicinal chemists can modify specific parts of the molecule to enhance favorable interactions with FXR or reduce unfavorable ones mdpi.com. This iterative process involves synthesizing designed analogs and evaluating their biological activity mdpi.comoregonstate.edu. For non-steroidal agonists like PX 20350, which are part of novel chemical series, optimization efforts focus on refining the core scaffold and substituents to achieve optimal binding affinity and functional activation of FXR axonmedchem.comresearchgate.net. The goal is to develop compounds that are not only potent agonists but also possess properties suitable for in vitro and in vivo research studies, such as sufficient solubility (this compound is soluble in DMSO) and stability axonmedchem.com.

Comparative Analysis with Other FXR Agonists and Antagonists

Comparing the activity and properties of this compound with other known FXR modulators provides context for its research utility axonmedchem.commdpi.comresearchgate.netnih.govmdpi.comresearchgate.netkarger.comnih.govaxonmedchem.com. This compound has demonstrated enhanced affinity and efficacy in FXR assays compared to the synthetic agonist GW 4064 axonmedchem.com. In studies comparing different FXR agonists, PX20350 and the structurally related PX20606 showed potent effects on lowering plasma total cholesterol and triglycerides in mice, affecting multiple lipoprotein fractions (HDLc, LDLc, VLDLc), whereas GW4064 and the bile acid derivative 6-ECDCA (Obeticholic acid) showed more limited effects on these parameters researchgate.net. This suggests potential differences in their pharmacological profiles in vivo. This compound has also been shown to induce the expression of NDRG2, a gene regulated by FXR, in hepatoma cell lines, similar to PX20606 researchgate.netplos.org.

While this compound acts as an agonist, other compounds function as FXR antagonists, such as guggulsterone (B1672438) or DY 268 nih.govaxonmedchem.com. Antagonists bind to the receptor but prevent its activation, sometimes by stabilizing an inactive conformation or promoting interaction with corepressor proteins nih.govresearchgate.net. Partial agonists represent another class, inducing submaximal activation of FXR mdpi.comnih.govresearchgate.net. The existence of agonists, antagonists, and partial agonists highlights the complexity of FXR modulation and the diverse structural requirements for different types of activity. Comparative studies help to understand the specific mechanisms by which different ligands, including this compound, interact with FXR to produce their distinct effects.

Advanced Preclinical Research Models and Methodologies Utilizing Px 20350

In Vitro Experimental Systems for Mechanistic Investigations

In vitro systems are fundamental for the initial characterization of a compound's mechanism of action at the cellular and molecular level.

Cell-Based Assays for Receptor Activation (e.g., FRET Assay, Direct Reporter Assays)

To determine if PX 20350 interacts with specific cellular receptors, a variety of cell-based assays are employed. These assays provide quantitative and functional information about receptor activation or inhibition. youtube.comnih.gov

Förster Resonance Energy Transfer (FRET) Assays: FRET-based assays are a powerful tool for studying molecular interactions. thermofisher.com Time-Resolved FRET (TR-FRET) is a particularly robust format used in drug discovery that reduces background interference by measuring the signal after initial background fluorescence has faded. thermofisher.comnih.gov In a hypothetical assay for this compound, a receptor of interest could be tagged with a donor fluorophore (e.g., Terbium) and a downstream signaling molecule with an acceptor fluorophore (e.g., Fluorescein). thermofisher.com If this compound binding to the receptor induces a conformational change that brings these molecules closer, energy transfer occurs, generating a detectable signal. nih.gov This method allows for the sensitive detection of receptor activation or disruption of protein-protein interactions. nih.gov

Direct Reporter Assays: Reporter gene assays are invaluable for measuring the downstream consequences of receptor activation. thermofisher.com These assays link a specific signaling pathway's response element to a reporter gene (like luciferase or β-lactamase). thermofisher.comthermofisher.com If this compound activates a pathway, the corresponding transcription factor binds to the response element, driving the expression of the reporter gene, whose product can be easily quantified. thermofisher.comyoutube.com Such assays can be designed to measure the activation or inhibition of various signaling pathways, making them a versatile tool for compound profiling. youtube.com

Assay TypePrincipleTypical Application for this compound
TR-FRET Measures energy transfer between two light-sensitive molecules (donor and acceptor) when in close proximity. thermofisher.comnih.govDetermining if this compound induces or inhibits the interaction between a receptor and its binding partner.
Reporter Gene Measures the activity of a promoter or response element fused to a quantifiable reporter gene (e.g., luciferase). thermofisher.comQuantifying the activation or inhibition of a specific signaling pathway (e.g., NF-κB, STAT3) following cell treatment with this compound. youtube.com

Advanced 2D and 3D Cell Culture Models (e.g., HepG2, HuH-7 hepatoma cells)

The choice of cell culture model is critical for obtaining physiologically relevant data. While traditional two-dimensional (2D) cultures, where cells grow as a monolayer on a flat surface, are useful for initial high-throughput screening, they have limitations. nih.govcreative-biolabs.com 2D models can lack the complex cell-cell and cell-matrix interactions found in living tissue. nih.gov

Three-dimensional (3D) cell culture models more accurately mimic the in vivo environment, allowing cells to form aggregates or spheroids. nih.govresearchgate.net This 3D architecture better represents native tissue structure, cellular polarity, and signaling, which can significantly influence a cell's response to a compound. researchgate.nettermedia.pl For liver-related investigations of this compound, specific cell lines are commonly used.

HepG2 Cells: The HepG2 cell line, derived from a human hepatocellular carcinoma, is widely used in drug metabolism and hepatotoxicity studies. cytion.comcytion.com These cells exhibit an epithelial-like morphology and perform a variety of differentiated hepatic functions. cytion.com They are a valuable model for assessing the effects of compounds on liver cancer cells. nih.govnih.gov

HuH-7 Cells: The HuH-7 cell line, also established from a human hepatoma, is another critical model for liver cancer research. nih.govxenotech.com HuH-7 cells are known for their ability to be cultured in chemically defined medium and for their use in studying hepatitis C virus (HCV) replication. nih.govhuh7.com These cells can be grown in both 2D monolayers and as 3D aggregates. huh7.com

Culture ModelDescriptionAdvantages for Studying this compound
2D Monolayer Cells are grown on a flat, plastic surface in a single layer. nih.govHigh-throughput compatible, cost-effective, simple to maintain. creative-biolabs.com
3D Spheroid Cells are grown in conditions that promote aggregation into multicellular, three-dimensional structures. termedia.plMore accurately mimics in vivo tissue architecture, cell-cell interactions, and physiological responses. researchgate.nettermedia.pl

Co-culture and Organotypic Slice Models

To further increase biological relevance, more complex in vitro systems are used.

Co-culture Models: These models involve culturing two or more different cell types together to better replicate the interactions within a tissue's microenvironment. nih.gov In a direct co-culture, different cell types are mixed, while in an indirect system, they are separated by a physical barrier, allowing for communication via secreted factors. nih.gov This approach would allow researchers to study how this compound affects the interplay between different cell populations, such as tumor cells and stromal cells.

Organotypic Slice Models: Organotypic cultures involve maintaining the three-dimensional structure of a tissue in vitro. creative-biolabs.com For instance, a brain tumor can be co-cultured with a slice of brain tissue to study the influence of the brain microenvironment on tumor growth and its response to a compound like this compound. nih.gov This model preserves the original tissue architecture and cellular diversity, offering a bridge between standard cell culture and in vivo experiments. creative-biolabs.comnih.gov

High-Throughput Screening Methodologies for Mechanistic Probe Discovery

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify "hits" that modulate a specific biological target. biologic.net These methodologies are adapted to cellular and biochemical assays to discover molecular probes and potential drug candidates. cuanschutz.edu An HTS campaign for analogs of this compound would likely involve miniaturizing a robust cell-based or biochemical assay into a 384-well or 1536-well plate format. nih.gov Advanced liquid handling robotics and sensitive plate readers are essential for this process, enabling the efficient screening of compound libraries to find molecules with desired mechanistic properties. cuanschutz.educuanschutz.edu

Ex Vivo Tissue and Organoid Models

Ex vivo models use living tissues or cells directly from an organism, offering a high degree of physiological relevance. reprocell.com

Ex Vivo Tissues: Freshly isolated tissues from an organism can be maintained in culture for a short period to test a compound's effect. reprocell.com This approach provides data from a complex, multicellular environment that has not been altered by long-term culture.

Organoids: Organoids are self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of an organ in vitro. cuanschutz.edustemcell.com They can be derived from pluripotent stem cells or adult tissue-derived stem cells. cuanschutz.edu Organoid models for the brain, liver, and intestine have been developed, providing powerful platforms for disease modeling and therapeutic testing. thermofisher.comnih.gov Patient-derived organoids, in particular, hold promise for personalized medicine, as they can predict an individual's response to a specific drug. nih.gov Studying this compound in a relevant organoid model would provide critical insights into its efficacy and mechanism in a system that closely mirrors human physiology. stemcell.com

Non-Human In Vivo Experimental Paradigms for Pathway Interrogation

While in vitro and ex vivo models are crucial for mechanistic studies, non-human in vivo models are necessary to understand a compound's effects within a whole, living organism. A common approach is the use of xenograft models, where human cells (e.g., HuH-7 tumor cells) are implanted into immunodeficient mice. huh7.com Researchers can then study the effect of a compound like this compound on tumor growth in a complex biological system, providing data that helps bridge the gap between preclinical research and human clinical trials. huh7.com

An article on the chemical compound “this compound” cannot be generated. A thorough search for "this compound" in the context of advanced preclinical research models and methodologies did not yield any relevant information. There is no publicly available data regarding a compound with this specific designation being used in genetically engineered animal models, for biological sample analysis, or in the establishment of experimental protocols.

The search results provided general information on topics such as:

Genetically Engineered Animal Models: These models, including transgenic mice, are crucial in cancer research for studying disease progression and therapeutic targets. nih.govnih.govcancer.gov

Orthotopic Mouse Xenograft Models: These involve implanting human tumors in the corresponding anatomical location in immunodeficient mice to better mimic the tumor microenvironment and predict clinical outcomes. nih.govtd2inc.com This method is considered more clinically relevant than subcutaneous implantation for studying tumor growth and metastasis. td2inc.commdpi.com

Methodologies for Biological Sample Collection and Molecular Analysis: Proper collection, handling, and storage of biological samples are critical for obtaining reliable data from molecular analyses like PCR. veteriankey.comberkeley.eduspringernature.comnih.gov Various sample types, including tissues, blood, and swabs, can be used, and the choice of collection method can impact the quality of nucleic acids for analysis. veteriankey.comberkeley.edu

Establishment of Robust Experimental Protocols and Reproducibility Standards: Detailed and reproducible scientific protocols are essential for the advancement of molecular and cellular life sciences. nih.gov Preventing contamination and ensuring unidirectional workflow are key considerations in designing molecular pathology labs to ensure the accuracy of results. nih.gov

While these topics are relevant to preclinical research, none of the search results mention or provide any data related to the specific compound "this compound." Therefore, it is not possible to generate an article that adheres to the user's specific instructions and outline for this compound.

Computational Modeling and Simulation in Px 20350 Research

Molecular Docking and Dynamics Simulations of PX 20350 with FXR

Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict the binding orientation (pose) of a small molecule within a protein's binding site and to study the dynamic behavior and stability of the resulting complex nih.govwikidata.org. These methods are widely applied to understand the interactions between FXR and its agonists nih.govguidetopharmacology.orgnih.govwikidata.orgamericanelements.com.

While the provided search results highlight the application of molecular docking and dynamics simulations to FXR with various ligands, including natural products and synthetic agonists like obeticholic acid (OCA), tropifexor (B611488), and other synthetic derivatives, specific studies detailing the molecular docking or extensive molecular dynamics simulations performed explicitly with this compound and the FXR protein were not found within the scope of these results nih.govguidetopharmacology.orgnih.govwikidata.orgamericanelements.comlarvol.commpg.denih.govgoogle.com. However, given that this compound is a known potent FXR agonist, these computational techniques would be highly relevant for investigating its precise binding mode within the FXR ligand-binding domain, the key interactions stabilizing the complex, and the conformational changes induced in FXR upon this compound binding. Studies on other FXR agonists demonstrate the utility of these methods in identifying critical residues involved in binding and understanding the dynamic nature of the receptor-ligand interaction nih.govwikidata.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for FXR Agonists

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity uniprot.orgnih.govchem960.com. This allows for the prediction of the activity of new, untested compounds and provides insights into the structural features important for activity uniprot.org. QSAR studies have been conducted for various series of FXR agonists to identify key molecular descriptors influencing their potency americanelements.comgenecards.org.

The search results mention QSAR studies applied to FXR agonists, including analyses of hybrid structures related to GW4064 and LYS2562175, and the use of compounds like tropifexor as references for model generation americanelements.comgenecards.org. However, no specific QSAR study was identified in the provided results where this compound was included as part of the dataset used to build or validate the QSAR model. Applying QSAR methodologies to a dataset containing this compound and other related FXR agonists could help delineate the specific structural requirements for the high potency observed with this compound and guide the design of novel analogs with improved activity or properties.

Artificial Intelligence and Machine Learning Applications in Compound Design

Artificial intelligence (AI) and machine learning (ML) techniques are increasingly being applied across various stages of drug discovery, including de novo compound design, synthesis prediction, and property prediction sketchfab.comamericanelements.comgenecards.orgmims.comguidetopharmacology.orguni.lu. These methods can learn from large datasets of existing compounds and biological targets to generate novel molecular structures with desired properties or predict the activity of potential drug candidates sketchfab.commims.comguidetopharmacology.org.

AI and ML have been employed in the design of compounds targeting nuclear receptors and in virtual screening efforts americanelements.comgenecards.org. While the search results highlight the growing impact of AI and ML in accelerating drug discovery and optimizing compound properties, there is no specific mention in the provided results of AI or ML techniques being used in the design or optimization process of this compound itself. However, given the potential of these technologies, future research on developing novel FXR agonists could leverage AI and ML to explore chemical space more efficiently and design compounds with improved potency, selectivity, and pharmacokinetic properties, potentially building upon the structural insights gained from compounds like this compound.

Biological Activity of this compound Compared to GW 4064

CompoundFXR FRET Assay AffinityFull Length FXR Direct Reporter (DR) Assay Efficacy (compared to GW 4064)Full Length FXR Direct Reporter (DR) Assay EC50
This compound12 nM109%6 nM
GW 4064Not specified100% (reference)30 nM

Note: Data compiled from search result wikipedia.orgmetabolomicsworkbench.org.

Analytical Techniques and Characterization in Px 20350 Research

Advanced Spectroscopic and Chromatographic Methods for Research Sample Purity and Identity Confirmation

While specific, detailed spectroscopic and chromatographic data for the characterization of PX 20350 are not extensively available in publicly accessible literature, standard industry practices for a compound of this nature would involve a suite of advanced analytical techniques to ensure the purity and confirm the identity of research samples.

For the structural elucidation and identity confirmation of a novel chemical entity like this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental. These methods provide a detailed picture of the molecular structure, confirming the atomic connectivity and the presence of key functional groups.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of research compounds. Coupled with a variety of detectors, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (LC-MS), HPLC can separate the active compound from any impurities, allowing for their quantification. A high purity level, typically above 95% or 98%, is essential for the reliability of data from biological assays.

Table 1: Standard Analytical Techniques for Compound Characterization

TechniquePurposeInformation Obtained
¹H and ¹³C NMRStructural ElucidationDetailed information on the carbon-hydrogen framework of the molecule.
Mass Spectrometry (MS)Molecular Weight DeterminationPrecise mass of the molecule, aiding in formula confirmation.
Infrared (IR) SpectroscopyFunctional Group IdentificationPresence of specific chemical bonds and functional groups.
HPLCPurity AssessmentSeparation and quantification of the compound and any impurities.

Biophysical Techniques for Ligand-Receptor Interaction Studies

The interaction between a ligand and its receptor is a critical aspect of pharmacological research. Biophysical techniques provide quantitative data on these interactions.

Isothermal Titration Calorimetry (ITC)

There is no publicly available data from Isothermal Titration Calorimetry (ITC) studies for this compound. ITC is a powerful technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the ligand-receptor binding.

Surface Plasmon Resonance (SPR)

Similarly, specific Surface Plasmon Resonance (SPR) data for this compound is not available in the public domain. SPR is a label-free technique that measures the binding kinetics of a ligand to a receptor immobilized on a sensor surface. It provides real-time data on the association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.

Omics-Based Approaches for Comprehensive Pathway Analysis

Omics technologies offer a global view of the molecular changes induced by a compound, providing insights into its mechanism of action and effects on cellular pathways.

Transcriptomics and Gene Expression Analysis (e.g., RNA sequencing)

Research has shown that this compound, as an FXR agonist, modulates gene expression. In a study investigating the role of FXR in liver tumor growth, it was demonstrated that this compound induces the expression of N-myc downstream-regulated gene 2 (NDRG2) mRNA in the livers of wild-type mice. plos.org This finding suggests a direct or indirect role of this compound in the transcriptional regulation of genes involved in tumor suppression. plos.org However, comprehensive RNA sequencing data to reveal the global transcriptomic changes induced by this compound is not currently available.

Table 2: Observed Gene Expression Change Induced by this compound

GeneOrganism/TissueDirection of Change
NDRG2 mRNAMouse LiverInduction

Proteomics and Post-Translational Modification Studies

There are no specific proteomics or post-translational modification studies published that focus on the effects of this compound. Such studies would be valuable in identifying changes in protein expression levels and modifications that occur downstream of FXR activation by this compound, further elucidating the compound's cellular mechanism of action.

Metabolomics for Pathway Perturbation Assessment

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a powerful lens through which the functional impact of a xenobiotic compound can be assessed. In the context of this compound, a potent farnesoid X receptor (FXR) agonist, metabolomic analysis is crucial for elucidating the downstream consequences of FXR activation on cellular and systemic metabolism. By capturing a snapshot of the metabolome, researchers can identify which metabolic pathways are significantly perturbed following treatment with this compound, offering mechanistic insights into its pharmacological effects.

The activation of FXR by agonists is known to play a pivotal role in regulating a range of metabolic processes, including bile acid synthesis and transport, lipid metabolism, and glucose homeostasis. Consequently, metabolomic studies in the context of FXR agonism are designed to detect and quantify changes in a wide array of metabolites to map the ripple effects of receptor activation. These studies often employ advanced analytical platforms like mass spectrometry (MS) coupled with liquid chromatography (LC) to achieve comprehensive coverage of the metabolome.

Detailed Research Findings

While specific metabolomic data for this compound is not extensively available in the public domain, the well-established role of FXR agonists allows for an informed understanding of the expected metabolic shifts. Research on other synthetic FXR agonists, such as GW4064, provides a strong surrogate for the anticipated metabolic perturbations induced by this compound.

Studies involving FXR agonists have consistently demonstrated significant alterations in the bile acid pool. Activation of FXR leads to the downregulation of key enzymes involved in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1), sterol 12α-hydroxylase (CYP8B1), and sterol 27-hydroxylase (CYP27A1) nih.govphysiology.org. This results in a decrease in the concentration of primary bile acids.

In addition to bile acid metabolism, FXR agonism profoundly impacts lipid metabolism. A comprehensive lipid omics analysis has revealed that FXR activation can lower hepatic levels of both polyunsaturated and monounsaturated fatty acids nih.gov. This is achieved through the inhibition of genes involved in lipogenesis and lipid absorption nih.gov. Furthermore, treatment with FXR agonists has been shown to reduce hepatic triglyceride and free fatty acid levels nih.gov.

Glucose metabolism is another key area influenced by FXR activation. Studies have shown that FXR agonists can mitigate hyperglycemia by decreasing the transcript levels of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), two critical enzymes in gluconeogenesis nih.gov.

The following interactive data tables summarize the expected key metabolic perturbations following the administration of an FXR agonist like this compound, based on findings from related compounds.

Table 1: Key Metabolite Changes in Bile Acid Synthesis Pathway

MetaboliteExpected ChangeAssociated Enzyme RegulationSignificance
Cholic AcidDownCYP7A1, CYP8B1 (Downregulated)Indicates reduced primary bile acid synthesis.
Chenodeoxycholic AcidDownCYP7A1 (Downregulated)Reflects feedback inhibition of bile acid production.
Tauro-conjugated Bile AcidsVariableBile acid conjugation enzymesChanges in conjugation can affect bile acid solubility and transport.
Glyco-conjugated Bile AcidsVariableBile acid conjugation enzymesAlterations in conjugation patterns are indicative of metabolic shifts.

Table 2: Key Metabolite Changes in Lipid and Glucose Pathways

MetaboliteExpected ChangeMetabolic PathwaySignificance
TriglyceridesDownLipid MetabolismSuggests reduced lipogenesis and/or increased lipid clearance.
Free Fatty AcidsDownLipid MetabolismIndicates decreased fatty acid synthesis or increased beta-oxidation.
GlucoseDownGlucose MetabolismConsistent with suppression of gluconeogenesis.
PyruvateUpGlucose MetabolismMay reflect decreased utilization for gluconeogenesis.

These tables illustrate the power of metabolomics to provide a detailed and functional readout of the biochemical activity of a compound like this compound. By identifying and quantifying these metabolic changes, researchers can build a comprehensive picture of the compound's mechanism of action and its potential therapeutic applications.

Future Directions and Emerging Research Avenues for Fxr Agonists Including Px 20350

Exploration of Uncharted Molecular Targets and Related Biological Pathways

While FXR's primary role in bile acid and lipid metabolism is well-established, research continues to uncover additional molecular targets and biological pathways modulated by its activation. PX 20350, as a potent FXR agonist, serves as a valuable tool in these investigations. Studies have shown that this compound can influence the expression of genes beyond the classical FXR targets. For instance, research indicates that this compound, alongside PX20606, affects the expression of n-Myc downstream-regulated gene 2 (NDRG2) in hepatocellular carcinoma (HCC) cell lines. maayanlab.cloud NDRG2 is suggested to be a direct transcriptional target of FXR, and its induction by this compound appears to be independent of protein synthesis, supporting a direct regulatory relationship. referencecitationanalysis.com Future research will likely delve deeper into the complete spectrum of genes and proteins regulated by this compound-mediated FXR activation, potentially identifying novel pathways involved in cellular processes such as proliferation, migration, and metabolism in various cell types and disease states. maayanlab.cloud This includes exploring FXR's role in extra-hepatic manifestations of diseases like metabolic-associated steatotic liver disease (MASLD) and its potential impact on conditions such as chronic kidney disease (CKD). ctdbase.org Understanding these uncharted targets and pathways will be critical for fully elucidating the therapeutic potential of this compound and other FXR agonists.

Development of Novel Synthetic Methodologies for Enhanced Structural Complexity

The synthesis of potent and selective FXR agonists like this compound is crucial for both basic research and potential therapeutic development. This compound itself was developed as part of a novel series of non-steroidal FXR agonists, highlighting the ongoing efforts in medicinal chemistry to create compounds with enhanced pharmacological properties. uniroma2.it Future directions in this area involve the development of novel synthetic methodologies that allow for the creation of structurally more complex analogues of this compound. This could involve exploring new chemical reactions, catalysts, and synthetic routes to introduce diverse functional groups and chiral centers, potentially leading to compounds with improved potency, selectivity, metabolic stability, and pharmacokinetic profiles. Advancements in areas such as flow chemistry, automation, and diversity-oriented synthesis could significantly accelerate the discovery and optimization of next-generation FXR agonists based on the this compound scaffold.

Integration with Cutting-Edge Research Technologies (e.g., microfluidic platforms, optogenetics)

Integrating the study of FXR agonists with cutting-edge research technologies can provide unprecedented insights into their cellular and molecular effects. Microfluidic platforms offer the ability to conduct high-throughput screening and analysis of compounds in precisely controlled microenvironments, mimicking in vivo conditions more closely than traditional cell culture. Applying microfluidics to study this compound could enable detailed analysis of its effects on cellular behavior, signaling pathways, and interactions in a high-throughput manner. Optogenetics, a technique that uses light to control genetically modified cells, while not directly applicable to small molecule agonists like this compound for direct activation, could be integrated into research platforms to study the downstream effects of FXR activation in specific cell populations or tissues with temporal precision. For example, optogenetics could be used to manipulate a pathway known to interact with FXR signaling, allowing researchers to study how this compound modulates this interaction. The combination of microfluidics and optogenetics is already being explored in neurobiology research to study neuronal communication, suggesting potential for adaptation to other biological systems and pathways regulated by nuclear receptors like FXR.

Advancement of Theoretical Frameworks for Rational Compound Design

Rational compound design, guided by theoretical frameworks and computational modeling, plays an increasingly important role in the discovery and optimization of bioactive molecules. For FXR agonists like this compound, this involves leveraging structural information about the FXR protein and its ligand-binding domain to design compounds with predicted high affinity and desired functional activity. Future research will focus on advancing these theoretical frameworks, incorporating more sophisticated algorithms and computational techniques such as molecular dynamics simulations, quantitative structure-activity relationships (QSAR), and artificial intelligence-driven approaches. These tools can help predict the binding modes of this compound and its potential analogues, assess their stability and interactions with the receptor, and guide the synthesis of novel compounds with improved properties. This iterative process of theoretical design, synthesis, and experimental validation is expected to accelerate the development of more effective and selective FXR agonists.

Design and Application of this compound Analogues as Advanced Research Tools and Probes

The design and application of analogues of this compound can provide valuable research tools and probes for studying FXR biology. By systematically modifying the structure of this compound, researchers can generate analogues with altered properties, such as increased selectivity for specific FXR-mediated pathways, modified pharmacokinetic profiles, or the incorporation of tags for imaging or pull-down experiments. These analogues can serve as molecular probes to dissect the intricate signaling networks regulated by FXR and to identify novel interacting proteins or downstream effectors. For example, a fluorescently labeled analogue of this compound could be used to track its distribution in cells and tissues, while an analogue modified for click chemistry could be used to covalently label proteins in close proximity to the activated receptor. Such advanced research tools derived from the this compound scaffold will be instrumental in deepening our understanding of FXR function in health and disease.

Data Table: In Vitro Potency of this compound vs. GW4064

CompoundFXR FRET Assay Affinity (nM)Full Length FXR Direct Reporter (DR) Assay Efficacy (% compared to GW4064)Full Length FXR Direct Reporter (DR) Assay EC50 (nM)
This compound121096
GW4064-100 (reference)30

Note: Data compiled from reference uniroma2.it. Affinity for GW4064 in the FRET assay was not provided in the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.